![molecular formula C8H13N3O2S B1621828 3,4-diamino-N,N-dimethylbenzenesulfonamide CAS No. 57824-30-3](/img/structure/B1621828.png)
3,4-diamino-N,N-dimethylbenzenesulfonamide
Overview
Description
Scientific Research Applications
Antiproliferative Agents in Cancer Research
3,4-diamino-N,N-dimethylbenzenesulfonamide: derivatives have been synthesized and studied for their potential as antiproliferative agents . These compounds have shown promising results in inhibiting the growth of cancer cells, particularly in the human breast cancer cell line MCF-7. The derivatives of this compound have been compared to doxorubicin, a known anticancer drug, and some have exhibited higher antiproliferative activity.
Molecular Docking Studies for Drug Design
The molecular structure of 3,4-diamino-N,N-dimethylbenzenesulfonamide allows it to be used in molecular docking studies . These studies help in understanding the interaction between the compound and specific biomolecular targets like carbonic anhydrase IX (CA IX), which is highly expressed in certain cancer cells. This application is crucial for designing drugs that can specifically target and inhibit the function of proteins associated with cancer.
Proteomics Research
This compound is utilized in proteomics research, where it serves as a building block for developing new biochemical tools . Proteomics involves the large-scale study of proteins, and compounds like 3,4-diamino-N,N-dimethylbenzenesulfonamide are essential for creating reagents and assays that can detect, quantify, and study protein functions.
Medicinal Chemistry
In medicinal chemistry, 3,4-diamino-N,N-dimethylbenzenesulfonamide is a valuable intermediate for the synthesis of various pharmacologically active molecules. Its unique chemical structure makes it a versatile precursor for creating a wide range of therapeutic agents.
Organic Synthesis
As a compound with multiple functional groups, 3,4-diamino-N,N-dimethylbenzenesulfonamide is a key ingredient in organic synthesis. It can participate in various chemical reactions, leading to the creation of complex organic molecules for research or industrial use.
properties
IUPAC Name |
3,4-diamino-N,N-dimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)6-3-4-7(9)8(10)5-6/h3-5H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUAACMLJDDJGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389438 | |
Record name | 3,4-diamino-N,N-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diamino-N,N-dimethylbenzenesulfonamide | |
CAS RN |
57824-30-3 | |
Record name | 3,4-diamino-N,N-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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